molecular formula C9H11BO4 B2955936 (2-Ethoxy-4-formylphenyl)boronic acid CAS No. 2253871-63-3

(2-Ethoxy-4-formylphenyl)boronic acid

Cat. No. B2955936
CAS RN: 2253871-63-3
M. Wt: 193.99
InChI Key: FXGCOAJUECHWPW-UHFFFAOYSA-N
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Description

“(2-Ethoxy-4-formylphenyl)boronic acid” is a chemical compound with the linear formula C9H11BO4 . It is used as a reagent in various chemical reactions .


Synthesis Analysis

The synthesis of similar boronic acids has been reported in literature . For instance, 4-formylyphenylboronic acid was synthesized using 4-bromobenzaldehyde as a starting material . The acetalization of the aldehyde group was carried out using diethoxymethoxyethane and ethanol . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .


Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-4-formylphenyl)boronic acid” is represented by the InChI code: 1S/C9H11BO4/c1-2-14-9-5-7 (6-11)3-4-8 (9)10 (12)13/h3-6,12-13H,2H2,1H3 . The molecular weight of this compound is 193.99 .


Chemical Reactions Analysis

Boronic acids, including “(2-Ethoxy-4-formylphenyl)boronic acid”, are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols . They are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar boronic acids have been reported. For instance, 4-formylphenyl boronic acid crystallizes in colorless needles or is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

“(2-Ethoxy-4-formylphenyl)boronic acid” is a substrate used in Suzuki cross-coupling reactions. This is a pivotal reaction in organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of complex organic compounds, pharmaceuticals, and polymers .

Fluoroalkylation of Arylboronic Acids

This compound can be used in copper-mediated ligandless aerobic fluoroalkylation reactions with fluoroalkyl iodides. This type of reaction is important for introducing fluorine atoms into aromatic compounds, which can significantly alter the physical and chemical properties of a molecule, making it useful in medicinal chemistry .

Sensing Applications

Boronic acids have been utilized in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. While not specific to “(2-Ethoxy-4-formylphenyl)boronic acid”, it’s plausible that this compound could be used in homogeneous assays or heterogeneous detection systems for various analytes .

Polymer and Optoelectronics Materials

The paper on “Recent Advances in the Synthesis of Borinic Acid Derivatives” suggests that borinic acids and their derivatives are used in polymer and optoelectronics materials due to their unique properties . It’s conceivable that “(2-Ethoxy-4-formylphenyl)boronic acid” could find applications in these fields as well.

Safety And Hazards

“(2-Ethoxy-4-formylphenyl)boronic acid” is considered hazardous. It may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves .

Future Directions

Boronic acid-based compounds, including “(2-Ethoxy-4-formylphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties have inspired the exploration of novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(2-ethoxy-4-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-6,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGCOAJUECHWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-4-formylphenyl)boronic acid

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